

# ARC-12 Trial Protocol: Technical Support Center

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## Compound of Interest

Compound Name: **ARC12**

Cat. No.: **B5004665**

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This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and implementing the ARC-12 clinical trial protocol. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

## Troubleshooting Guides & FAQs

This section provides practical guidance on common issues and questions related to the ARC-12 trial protocol.

**Q1:** A patient's eligibility is being assessed, but they have a history of autoimmune disease. Are they still eligible to participate?

**A1:** Patients with a history of any active or prior autoimmune disease that required treatment within the last three years are generally excluded from the ARC-12 trial.<sup>[1]</sup> For specific cases, it is crucial to consult the detailed inclusion and exclusion criteria in the latest version of the protocol and to contact the trial's medical monitor for clarification.

**Q2:** We are unsure about the correct dosing schedule for zimberelimab in a patient with metastatic non-small cell lung cancer (NSCLC) in an expansion cohort. What are the specified regimens?

**A2:** For patients with locally advanced or metastatic NSCLC, as well as melanoma and cervical cancer, the ARC-12 protocol specifies two potential dosing regimens for zimberelimab in combination with AB308.<sup>[1]</sup> These are:

- 360 mg administered intravenously every three weeks (Q3W).
- 480 mg administered intravenously every four weeks (Q4W).[\[1\]](#)

The selection of the specific regimen depends on the cohort to which the patient is assigned. Always refer to the specific cohort instructions in the protocol.

**Q3:** A patient has received more than five prior lines of anti-cancer therapy. Can they be enrolled in the dose-escalation cohort?

**A3:** Yes, participants in the dose-escalation phase for multiple cancer types may have received up to five prior anti-cancer therapies.[\[2\]](#) There is no specified limit on the number of prior hormonal therapies.[\[2\]](#) However, prior treatment with an anti-TIGIT antibody is an exclusion criterion.[\[1\]](#)[\[2\]](#)

**Q4:** Has the primary endpoint of the ARC-12 trial been amended since the study began?

**A4:** Publicly available information from sources such as ClinicalTrials.gov and press releases from Arcus Biosciences do not indicate any formal amendments to the primary endpoints of the ARC-12 trial. The primary focus of this Phase 1/1b study remains the evaluation of safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of AB308 in combination with zimberelimab.[\[1\]](#)[\[3\]](#)

## Data Presentation

The following tables summarize key quantitative data related to the ARC-12 trial protocol.

Table 1: Zimberelimab Dosing Regimens in Expansion Cohorts

Cancer Type	Zimberelimab Dose	Frequency
Locally Advanced or Metastatic NSCLC	360 mg	Q3W
480 mg	Q4W	
Melanoma	360 mg	Q3W
480 mg	Q4W	
Cervical Cancer	360 mg	Q3W
480 mg	Q4W	
Metastatic Gastric or Gastroesophageal Junction Cancer	360 mg	Q3W
480 mg	Q4W	
Esophageal Cancer	360 mg	Q3W
480 mg	Q4W	

Data sourced from ClinicalTrials.gov (NCT04772989).[\[1\]](#)

## Experimental Protocols

### General Study Design

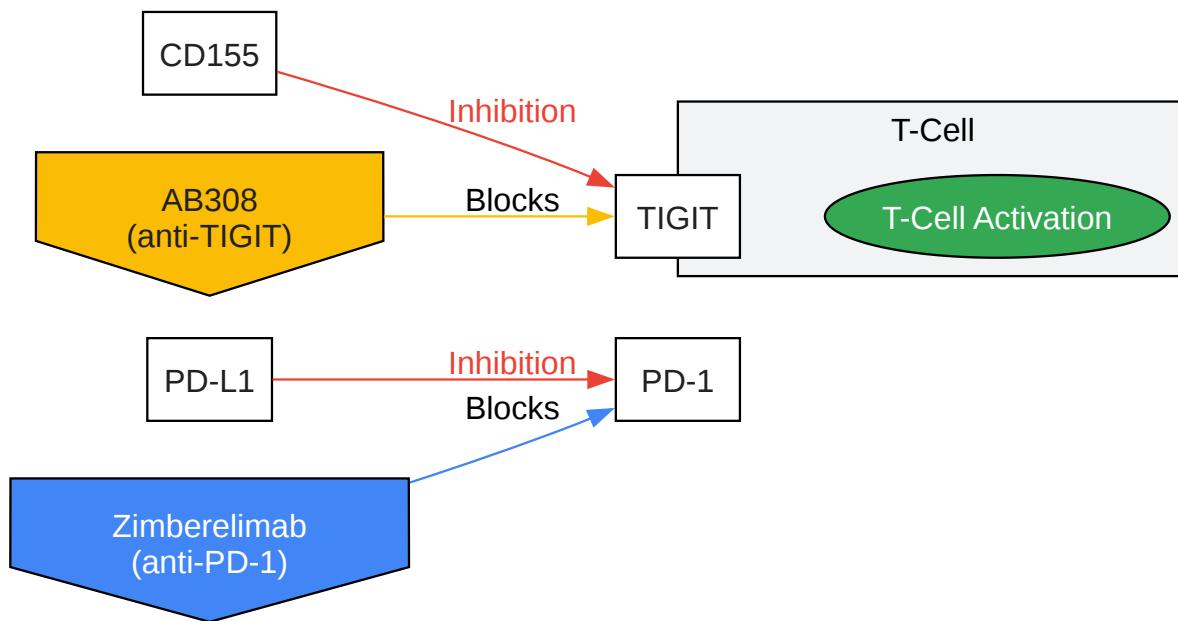
The ARC-12 trial is a Phase 1/1b, multicenter, open-label study.[\[1\]](#)[\[3\]](#) The trial consists of two main parts: a dose-escalation phase and a dose-expansion phase.

- Dose-Escalation Phase: This phase is designed to determine the recommended Phase 2 dose (RP2D) of AB308 when administered in combination with zimberelimab.[\[4\]](#) Patients with various advanced solid tumors and lymphomas for whom no standard treatment is available are enrolled in cohorts receiving escalating doses of AB308.[\[2\]](#)[\[4\]](#) The dosing schedules for zimberelimab of 360 mg every three weeks or 480 mg every four weeks are also evaluated in this phase.[\[4\]](#)

- Dose-Expansion Phase: Once the RP2D of AB308 is determined, the study enrolls patients into specific disease cohorts to further evaluate the safety, tolerability, and anti-tumor activity of the combination.[4] These cohorts include patients with specific types of cancer, such as NSCLC, melanoma, and cervical cancer.[1]

## Mandatory Visualization

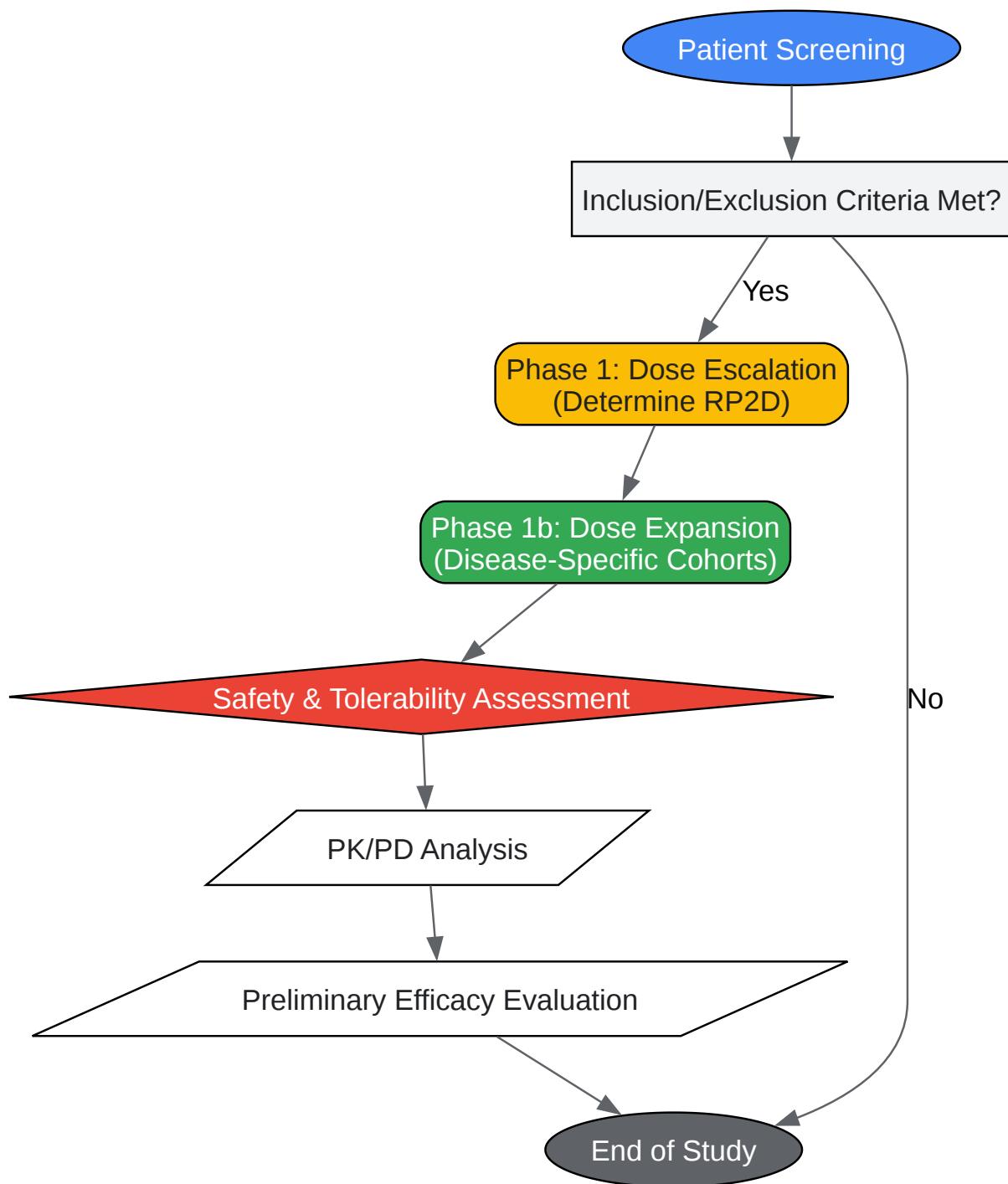
### Signaling Pathway of AB308 and Zimberelimab



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Caption: Dual blockade of PD-1 and TIGIT pathways by zimberelimab and AB308.

## ARC-12 Trial Workflow



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Caption: High-level overview of the ARC-12 clinical trial workflow.

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## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Changing primary endpoints in clinical trials: proceed with caution - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. NCT04772989 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
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